molecular formula C13H27NO2S B12977961 (S)-2-(3-((3,3-Dimethylbutyl)sulfonyl)propyl)pyrrolidine

(S)-2-(3-((3,3-Dimethylbutyl)sulfonyl)propyl)pyrrolidine

Cat. No.: B12977961
M. Wt: 261.43 g/mol
InChI Key: BDIABRLJUNKJHE-LBPRGKRZSA-N
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Description

(S)-2-(3-((3,3-Dimethylbutyl)sulfonyl)propyl)pyrrolidine is a chiral compound with a pyrrolidine ring substituted at the second position by a 3-(3,3-dimethylbutyl)sulfonylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-((3,3-Dimethylbutyl)sulfonyl)propyl)pyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Introduction of the Sulfonyl Group: The 3-(3,3-dimethylbutyl)sulfonyl group can be introduced via a sulfonylation reaction using a sulfonyl chloride derivative.

    Attachment of the Propyl Chain: The propyl chain is then attached to the sulfonyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-((3,3-Dimethylbutyl)sulfonyl)propyl)pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(S)-2-(3-((3,3-Dimethylbutyl)sulfonyl)propyl)pyrrolidine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(3-((3,3-Dimethylbutyl)sulfonyl)propyl)pyrrolidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(3-((3,3-Dimethylbutyl)sulfonyl)propyl)pyrrolidine: The enantiomer of the compound, which may have different biological activities.

    N-(3,3-Dimethylbutyl)-pyrrolidine: A similar compound lacking the sulfonyl group.

    3-(3,3-Dimethylbutyl)sulfonylpyrrolidine: A compound with a similar structure but different substitution pattern.

Uniqueness

(S)-2-(3-((3,3-Dimethylbutyl)sulfonyl)propyl)pyrrolidine is unique due to its specific chiral configuration and the presence of the sulfonyl group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H27NO2S

Molecular Weight

261.43 g/mol

IUPAC Name

(2S)-2-[3-(3,3-dimethylbutylsulfonyl)propyl]pyrrolidine

InChI

InChI=1S/C13H27NO2S/c1-13(2,3)8-11-17(15,16)10-5-7-12-6-4-9-14-12/h12,14H,4-11H2,1-3H3/t12-/m0/s1

InChI Key

BDIABRLJUNKJHE-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)CCS(=O)(=O)CCC[C@@H]1CCCN1

Canonical SMILES

CC(C)(C)CCS(=O)(=O)CCCC1CCCN1

Origin of Product

United States

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